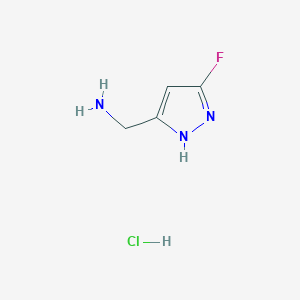

(5-fluoro-1H-pyrazol-3-yl)methanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One common method involves a two-step reaction. Firstly, the synthesis of pyrazoline is performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole is performed via oxidative aromatization of pyrazoline under conventional heating .Chemical Reactions Analysis

Pyrazole derivatives can be synthesized in a variety of ways, such as by Knorr reaction or through the pyrazoline pathway, which is the reaction of α, β-unsaturated ketone with hydrazine derivatives .Applications De Recherche Scientifique

Antipsychotic Potential

A study explored the synthesis and pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which, like antipsychotics, reduced spontaneous locomotion in mice without causing ataxia and did not bind to D2 dopamine receptors, suggesting a novel antipsychotic-like profile without typical side effects associated with dopamine receptor interaction (Wise et al., 1987).

Alzheimer's Disease Treatment

Another research highlighted the synthesis of 3-aryl-1-phenyl-1H-pyrazole derivatives showing promising in vitro inhibitory activities against mice acetylcholinesterase (AChE) and monoamine oxidase (MAO), suggesting potential for treating Alzheimer's disease due to their good AChE and selective MAO-B inhibitory activities (Kumar et al., 2013).

Synthetic Methodology Development

Research into the synthesis of 3-amino-4-fluoropyrazoles has been conducted to develop new methods for creating fluorinated pyrazoles with additional functional groups, offering considerable interest as building blocks in medicinal chemistry due to their potential for further functionalization (Surmont et al., 2011).

Serotonin Receptor Agonists for Antidepressant Activity

A study on novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives highlighted their design as "biased agonists" of serotonin 5-HT1A receptors. These compounds showed significant selectivity and antidepressant-like activity, suggesting their promise as new antidepressant drug candidates (Sniecikowska et al., 2019).

Charge-Transfer Chemistry

Investigation into the charge-transfer (CT) chemistry of fluorine-containing pyrazoline derivatives has been conducted, revealing insights into their complexation with π-acceptors. This study provides foundational knowledge for future applications in materials science and organic electronics (Adam et al., 2021).

Mécanisme D'action

Target of Action

Pyrazole derivatives are known to interact with a variety of biological targets. They have been found to bind with high affinity to multiple receptors . .

Mode of Action

The mode of action of pyrazole derivatives can vary greatly depending on their specific structure and the biological target they interact with. Some pyrazole derivatives have been found to exhibit antiviral activity by inhibiting viral replication

Biochemical Pathways

Pyrazole derivatives can affect a variety of biochemical pathways depending on their specific targets. For example, some pyrazole derivatives have been found to inhibit enzymes involved in the synthesis of nucleic acids, thereby affecting the replication of viruses

Result of Action

The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Some pyrazole derivatives have been found to inhibit viral replication, leading to a decrease in viral load

Propriétés

IUPAC Name |

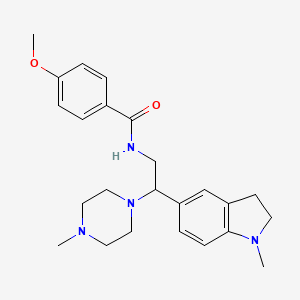

(3-fluoro-1H-pyrazol-5-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6FN3.ClH/c5-4-1-3(2-6)7-8-4;/h1H,2,6H2,(H,7,8);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLDOUGCTYZTBLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1F)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2702180.png)

![methyl N-[(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)amino]carbamate](/img/structure/B2702187.png)

![N-mesityl-2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2702190.png)

![1-[3-(1,2,4-Oxadiazol-3-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2702192.png)

![4-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2702196.png)

![1-[1-(3-Methylphenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2702203.png)